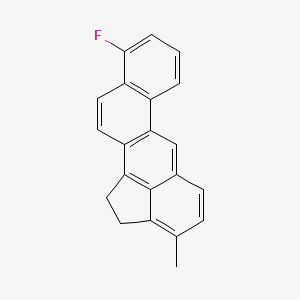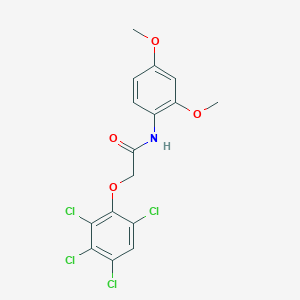
3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide is an organic compound characterized by the presence of a thienyl group, a trifluoromethylphenyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide typically involves the reaction of 3-(2-thienyl)acrylic acid with 3-(trifluoromethyl)aniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The propenamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Thienyl)-1-(3-(trifluoromethyl)phenyl)-1-propanone
- 1-(2-Thienyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one
- (3-(Trifluoromethyl)phenyl)triphenylsilane
Uniqueness
3-(2-Thienyl)-N-(3-(trifluoromethyl)phenyl)-2-propenamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
853347-85-0 |
|---|---|
Molecular Formula |
C14H10F3NOS |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(E)-3-thiophen-2-yl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H10F3NOS/c15-14(16,17)10-3-1-4-11(9-10)18-13(19)7-6-12-5-2-8-20-12/h1-9H,(H,18,19)/b7-6+ |
InChI Key |
PGIXLTUXBFQTRA-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CS2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)


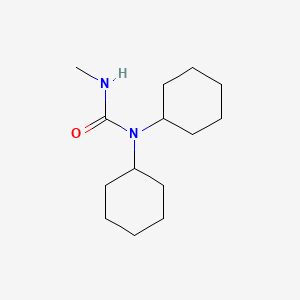
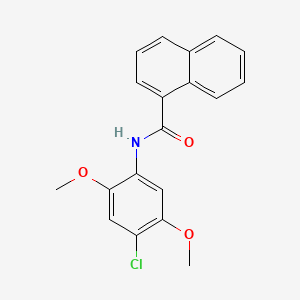


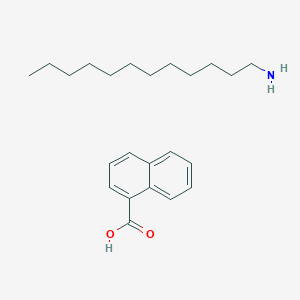

![Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11943839.png)

